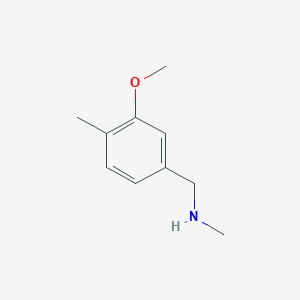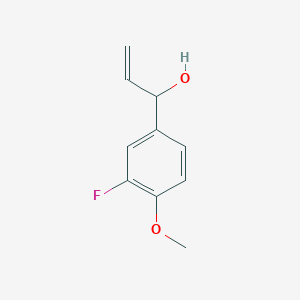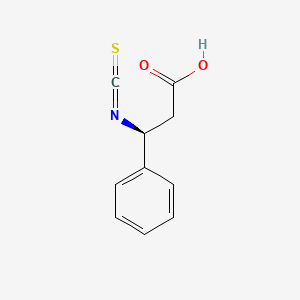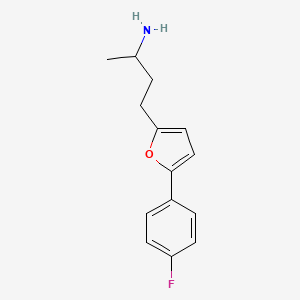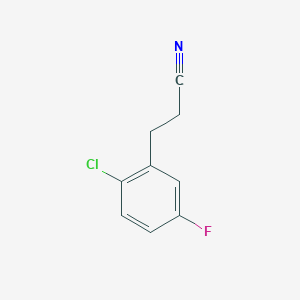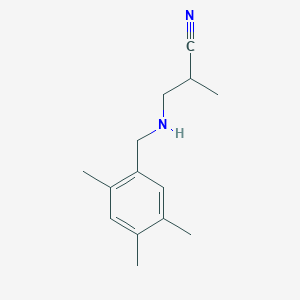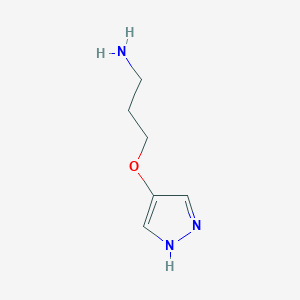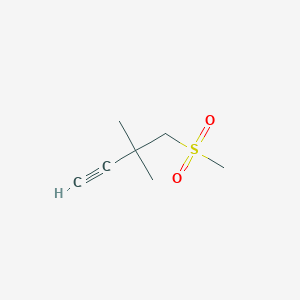
2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzaldehyde, featuring a hydroxyl group and a piperazine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzoic acid.
Reduction: 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzyl alcohol.
Substitution: Various ethers and esters depending on the substituent.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl and aldehyde groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but lacks the hydroxyl group.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a thieno[2,3-b][1,5]benzodiazepine ring system.
Uniqueness
2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde is unique due to the presence of both a hydroxyl group and a piperazine ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1446332-74-6 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-hydroxy-4-(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)12(16)8-11/h2-3,8-9,16H,4-7H2,1H3 |
Clave InChI |
OMZAPPBUAQBKJX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


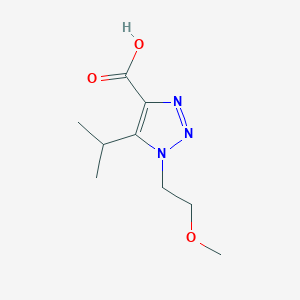

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
